1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
Description
This compound features a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position, an azetidine (4-membered nitrogen-containing ring) at the 5-position, and a naphthalen-2-yloxy ethanone moiety. The oxadiazole core is known for metabolic stability and hydrogen-bonding capacity, while the azetidine introduces ring strain that may influence conformational flexibility and binding interactions.
Properties
IUPAC Name |
1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(12-25-17-8-7-13-3-1-2-4-15(13)9-17)23-10-16(11-23)20-21-19(22-26-20)14-5-6-14/h1-4,7-9,14,16H,5-6,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCMFHZLQRSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps, including the formation of the oxadiazole ring, the azetidine ring, and the final coupling with the naphthalene moiety. Common synthetic routes may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the azetidine ring: This step might involve the cyclization of a suitable amine with a halogenated precursor.
Coupling with naphthalene: The final step could involve the reaction of the intermediate with a naphthalen-2-yloxy group under conditions such as palladium-catalyzed coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of 1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interacting with DNA or RNA: Modulating gene expression or protein synthesis.
Disrupting cell membranes: Affecting cell viability and function.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Triazole vs. Oxadiazole Derivatives :
Compounds in (e.g., 6a–6c ) replace the oxadiazole with a 1,2,3-triazole. While both heterocycles participate in hydrogen bonding, triazoles exhibit greater dipole moments and π-stacking capability due to their aromaticity. However, oxadiazoles (as in the target compound) are more resistant to enzymatic degradation, enhancing pharmacokinetic stability .- Key Data :
- IR C=O stretch in triazole-acetamide derivatives: 1671–1682 cm⁻¹ (cf. oxadiazole C=N at ~1600 cm⁻¹) .
Triazole synthesis via Cu-catalyzed 1,3-dipolar cycloaddition (room temperature, 6–8 hours) vs. oxadiazole synthesis requiring reflux conditions (e.g., KOH-mediated reactions in ) .
- Azetidine vs. Piperidine/Morpholine: The target compound’s azetidine (4-membered ring) contrasts with piperidine (6-membered, ) and morpholine (6-membered, ). Piperidine derivatives (e.g., BS-5882 in ) offer greater conformational flexibility, which may improve target binding but reduce metabolic stability .
Substituent Effects
- Naphthalenyloxy vs. Phenyl/Methoxybenzyl :
The naphthalen-2-yloxy group in the target compound increases lipophilicity (predicted logP ~3.5–4.0) compared to phenyl (logP ~2.0–2.5 in ) or 4-methoxybenzyl (logP ~2.8 in ). This enhances membrane permeability but may reduce aqueous solubility . - Cyclopropyl vs. Trifluoromethyl/Methoxy :
The 3-cyclopropyl group on the oxadiazole (target compound) provides steric bulk without strong electron-withdrawing effects, unlike trifluoromethyl groups in patent compounds (e.g., Compound 76 in ). Cyclopropane’s ring strain may increase metabolic resistance compared to linear alkyl chains .
Physicochemical Properties
Biological Activity
The compound 1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two significant moieties: an azetidine ring linked to a cyclopropyl-substituted oxadiazole and a naphthalenic ether. The molecular formula is , and its molecular weight is approximately 314.35 g/mol.
Research indicates that compounds containing oxadiazoles exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The proposed mechanisms of action include:
- Inhibition of Enzymatic Activity : Oxadiazoles can inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Interference with DNA Synthesis : Some oxadiazole derivatives have shown the ability to disrupt DNA replication processes, leading to cytotoxic effects in rapidly dividing cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds featuring the oxadiazole ring have been reported to exhibit significant activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
The compound under discussion may exhibit comparable or enhanced activity due to its unique structural features.
Anticancer Activity
Preliminary studies suggest that derivatives of oxadiazoles can induce apoptosis in cancer cells. The specific compound has not been extensively studied in this context; however, related compounds have shown promising results:
- Mechanisms : Induction of oxidative stress and modulation of apoptotic pathways are common themes in the anticancer activity of oxadiazole derivatives.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated a series of oxadiazole compounds against multi-drug resistant bacteria. The results indicated that certain derivatives significantly inhibited the growth of resistant strains, suggesting potential therapeutic applications for the compound in treating infections caused by resistant pathogens. -
Case Study on Cytotoxicity :
In vitro assays conducted on human cancer cell lines demonstrated that specific oxadiazole derivatives led to a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
